molecular formula C7H6FN3 B1291852 3-Fluoro-4-hydrazinylbenzonitrile CAS No. 1242238-88-5

3-Fluoro-4-hydrazinylbenzonitrile

Cat. No.: B1291852
CAS No.: 1242238-88-5
M. Wt: 151.14 g/mol
InChI Key: FEWJMEMEEABOOS-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazinylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a hydrazinyl group at the 4-position.

Properties

IUPAC Name

3-fluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJMEMEEABOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242238-88-5
Record name 3-fluoro-4-hydrazinylbenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydrazinylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzonitrile.

    Hydrazination: The 3-fluorobenzonitrile undergoes a hydrazination reaction with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the fourth position of the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydrazinylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-4-hydrazinylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In materials science, this compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzonitrile scaffold allows diverse functionalization, and substituents at the 3- and 4-positions significantly influence chemical and physical properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of 3-Fluoro-4-substituted Benzonitriles
Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Applications/Properties Similarity Score* References
3-Fluoro-4-hydrazinylbenzonitrile Hydrazinyl ~152.13 (estimated) Pharmaceutical intermediates N/A
3-Fluoro-4-methylbenzonitrile Methyl 149.15 Intermediate in specialty chemicals N/A
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile 4-Hydroxyphenoxy 259.23 Herbicide synthesis intermediate N/A
3-Fluoro-4-methoxybenzonitrile Methoxy 151.14 High similarity (0.91) to parent 0.91
3-Fluoro-4-(trifluoromethoxy)benzonitrile Trifluoromethoxy 235.12 Enhanced lipophilicity 0.96

*Similarity scores based on structural and functional group comparisons from .

Key Research Findings and Patent Landscape

  • In contrast, 3-Fluoro-4-(hydroxymethyl)benzonitrile () is patented for use in medicinal chemistry, highlighting the importance of fluorinated nitriles in intellectual property .
  • Crystallographic Data: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile has been structurally characterized via X-ray diffraction, confirming planar geometry and hydrogen-bonding networks critical for its herbicidal activity .

Biological Activity

3-Fluoro-4-hydrazinylbenzonitrile (CAS Number: 1242238-88-5) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C7_7H6_6FN3_3. The compound features a fluorine atom at the 3-position of the benzene ring and a hydrazinyl group at the 4-position. The synthesis typically involves:

  • Starting Material : 3-fluorobenzonitrile.
  • Hydrazination Reaction : Reacting 3-fluorobenzonitrile with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.

This compound serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Furthermore, the presence of the fluorine atom may enhance binding affinity through electronic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that modifications to the hydrazinyl group can enhance efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Neuroprotective Effects

A study highlighted the neuroprotective potential of compounds related to this compound. It was found that certain derivatives improved cell survival rates in HepG2 cells subjected to oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Research Findings

The following table summarizes key studies related to the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialDerivatives showed significant activity against multiple bacterial strains.
NeuroprotectiveImproved HepG2 cell survival rates under stress conditions (from 39.53% to over 53%).
Enzyme InhibitionInteraction studies indicated potential inhibition of specific enzymes involved in metabolic pathways.

Case Studies

Case Study 1: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, supporting further development for clinical applications.

Case Study 2: Neuroprotection
In vitro studies involving neuronal cell lines demonstrated that compounds derived from this compound could significantly reduce apoptosis induced by oxidative stress. The mechanism was linked to enhanced antioxidant activity and modulation of apoptotic pathways.

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